molecular formula C5H9NO4 B13892023 (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid CAS No. 53363-45-4

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid

Katalognummer: B13892023
CAS-Nummer: 53363-45-4
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: YEQXTNAAHMATGV-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, also known as L-glutamic acid γ-semialdehyde, is an intermediate in the biosynthesis of proline and arginine. This compound plays a crucial role in various metabolic pathways and is of significant interest in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-ornithine using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled pH to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form glutamic acid.

    Reduction: It can be reduced to form proline.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Glutamic acid.

    Reduction: Proline.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.

    Medicine: Research focuses on its potential therapeutic applications, including its role in amino acid metabolism disorders.

    Industry: It is used in the production of proline and other amino acids, which are essential for various industrial processes.

Wirkmechanismus

The mechanism of action of (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid involves its participation in enzymatic reactions. It acts as a substrate for enzymes involved in the biosynthesis of proline and arginine. The compound undergoes enzymatic transformations, leading to the formation of key intermediates and final products in these metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Glutamic acid: A key amino acid involved in protein synthesis and neurotransmission.

    L-Ornithine: An intermediate in the urea cycle and a precursor to polyamines.

    Proline: An amino acid important for protein structure and function.

Uniqueness

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid is unique due to its role as an intermediate in multiple metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile compound in biochemical research and industrial applications.

Eigenschaften

CAS-Nummer

53363-45-4

Molekularformel

C5H9NO4

Molekulargewicht

147.13 g/mol

IUPAC-Name

(2S)-5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1

InChI-Schlüssel

YEQXTNAAHMATGV-VKHMYHEASA-N

Isomerische SMILES

C(CC(=O)N)[C@@H](C(=O)O)O

Kanonische SMILES

C(CC(=O)N)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.